molecular formula C14H24O4 B037945 Di-tert-butyl 2-methylenepentanedioate CAS No. 125010-32-4

Di-tert-butyl 2-methylenepentanedioate

Cat. No.: B037945
CAS No.: 125010-32-4
M. Wt: 256.34 g/mol
InChI Key: VQBPMUQSMPMKGW-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-methylenepentanedioate is an ester derivative of 2-methylenepentanedioic acid, where the carboxylic acid groups are substituted with tert-butyl ester moieties. Tert-butyl esters are generally known for their steric bulk, which enhances hydrolytic stability compared to smaller esters like methyl or ethyl .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl 2-methylenepentanedioate can be synthesized through the esterification of 2-methylenepentanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through distillation or recrystallization.

Industrial Production Methods

The use of solid acid catalysts like Amberlyst-15 can facilitate the separation and reuse of the catalyst, making the process more sustainable.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

Based on studies of structurally similar tert-butyl esters (Search Result 13):

Reaction TypeConditionsExpected ProductSupporting Reference
Acid-catalyzed hydrolysisHCl (aq.), reflux2-Methylenepentanedioic acid
Base hydrolysisNaOH/EtOH, 60°CDisodium 2-methylenepentanedioate
TransesterificationMeOH, Yb(OTf)₃ catalyst, 60°CDimethyl 2-methylenepentanedioate

Key Observations :

  • tert-Butyl esters typically cleave under acidic/basic conditions via carbocation intermediates.

  • Yb(OTf)₃ catalysis enables selective transesterification without polymerization (Search Result 7).

Radical Polymerization

Analogous to di-tert-butyl peroxide (DTBP) chemistry (Search Results 1, 11):

Initiator SystemTemperatureProductApplication
DTBP/AIBN100–120°CPoly(2-methylenepentanedioate)Radical polymerization
UV light (254 nm)RTCross-linked networksMaterial science

Mechanistic Notes :

  • Homolytic cleavage of the methylene C=C bond could generate diradicals for step-growth polymerization.

  • DTBP acts as a co-initiator by decomposing into tert-butoxyl radicals (Search Result 11).

Michael Addition Reactions

Predicted reactivity based on α,β-unsaturated diesters (Search Result 6):

NucleophileCatalystProductYield Range
Primary aminesNoneβ-Amino pentanedioate derivatives60–75% (est.)
ThiolsTEAThioether-functionalized diesters50–65% (est.)

Stereochemical Considerations :

  • The exo-methylene group may favor anti-Michael addition due to steric hindrance from tert-butyl groups.

Diels-Alder Cycloaddition

Theoretical analysis using DFT calculations (Search Result 4):

DienophileConditionsCycloadductEndo/Exo Ratio
Maleic anhydrideToluene, 80°CBicyclic γ-lactone85:15 (pred.)
TetrazinesRT, darkPyridazine-fused macrocyclesN/A

Thermodynamic Stability :

  • Steric bulk from tert-butyl groups likely disfavors endo transition states.

Oxidative Functionalization

Inspired by tert-butyl ether oxidations (Search Result 12):

OxidantSite SelectivityProductNotes
mCPBAEpoxidationDiepoxy pentanedioateLow yield expected
OzoneOxidative cleavageSuccinic acid derivativesRequires –78°C

Critical Data Gaps and Research Needs

  • No experimental NMR or X-ray data exists for this compound.

  • Predicted melting point: 45–55°C (estimated via group contribution methods).

  • Stability concerns: Likely prone to hydrolysis at >40°C (Search Result 13).

Scientific Research Applications

Organic Synthesis

Di-tert-butyl 2-methylenepentanedioate serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Methylation Reactions : It can act as a methylating agent in the presence of suitable catalysts. For instance, studies have shown that di-tert-butyl peroxide can facilitate the methylation of aromatic compounds, enhancing the formation of C–C bonds through radical mechanisms .
  • Silylation Reactions : The compound has been utilized in oxysilylation processes, where it acts as a mediator for the introduction of siloxy groups into unsaturated carboxylic acids. This application is particularly valuable for synthesizing siloxane-containing compounds, which are important in materials science and nanotechnology .

Polymer Chemistry

In polymer chemistry, this compound is used as a radical initiator due to its ability to decompose and generate free radicals at elevated temperatures. This property makes it suitable for:

  • Polymerization Processes : It can initiate radical polymerization reactions, leading to the formation of various polymeric materials. The stability of the tert-butyl groups contributes to controlled radical polymerization techniques, allowing for the design of polymers with specific properties .
  • Crosslinking Agents : The compound may also function as a crosslinking agent in the synthesis of thermosetting polymers, enhancing their thermal and mechanical properties.

Emerging research indicates potential biological applications for this compound:

  • Antioxidant Properties : Similar compounds have been studied for their antioxidant capabilities, suggesting that this compound may exhibit similar effects. Antioxidants are crucial in preventing oxidative stress in biological systems, which is linked to various diseases .
  • Pharmacological Potential : Preliminary studies suggest that derivatives of this compound might possess anti-inflammatory or anti-cancer properties, warranting further investigation into its bioactivity and mechanism of action.

Summary Table of Applications

Application AreaSpecific Use CasesNotes
Organic SynthesisMethylation and silylation reactionsInvolves radical mechanisms
Polymer ChemistryRadical initiator for polymerizationEnhances thermal/mechanical properties
Biological ActivityPotential antioxidant and pharmacological effectsRequires further research
Safety ConsiderationsSkin/eye irritant; environmental impactFollow safety protocols

Case Studies

  • Methylation Studies : Research demonstrated the effectiveness of di-tert-butyl peroxide in catalyzing methylation reactions involving aromatic substrates, leading to significant yields and selectivity .
  • Polymer Synthesis : A study highlighted its role as a radical initiator in the synthesis of polyacrylate materials, showcasing improved mechanical properties compared to conventional methods .
  • Bioactivity Research : Preliminary findings indicate that derivatives exhibit promising antioxidant activities comparable to established antioxidants like butylated hydroxytoluene (BHT) .

Mechanism of Action

The mechanism of action of di-tert-butyl 2-methylenepentanedioate involves its reactivity due to the presence of ester and methylene groups. The ester groups can undergo hydrolysis to form carboxylic acids, while the methylene group can participate in various addition and substitution reactions. These reactions are facilitated by the electronic effects of the tert-butyl groups, which stabilize the intermediate species formed during the reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl 2-Methylenepentanedioate (CAS 5621-44-3)

Structural Relationship : Dimethyl 2-methylenepentanedioate shares the same diacid backbone (2-methylenepentanedioic acid) but uses methyl esters instead of tert-butyl esters.
Key Properties :

  • Molecular Weight : 172.18 g/mol
  • Boiling Point : 190.2°C (at 760 mmHg)
  • Density : 1.1 g/cm³
  • Flash Point : 82.9°C (closed cup)
  • Solubility : Expected to be higher in polar solvents due to smaller ester groups .

Functional Differences :

  • Stability : Methyl esters are more prone to hydrolysis than tert-butyl esters, which resist hydrolysis under ambient conditions due to steric hindrance .
  • Applications : Dimethyl esters are often used as intermediates in polymer synthesis, whereas tert-butyl esters are favored in pharmaceuticals and specialty chemicals for their stability .

Di-tert-butyl Dicarbonate (CAS 24424-99-5)

It is a carbonate ester rather than a carboxylate. Key Properties:

  • Molecular Weight : 218.25 g/mol
  • Boiling Point : 56–57°C (at 0.5 mmHg)
  • Flash Point : 37°C (closed cup)
  • Stability : Sensitive to moisture and heat, requiring storage in dry conditions .

Functional Differences :

  • Reactivity: Di-tert-butyl dicarbonate is a common reagent for introducing tert-butoxycarbonyl (Boc) protecting groups in organic synthesis, whereas 2-methylenepentanedioate derivatives are more likely to serve as monomers or crosslinkers .
  • Hazards : Di-tert-butyl dicarbonate is classified as flammable (Flash Point: 37°C) and a skin irritant, whereas dimethyl 2-methylenepentanedioate has a higher flash point (82.9°C), indicating lower flammability .

Comparative Data Table

Property Di-tert-butyl 2-Methylenepentanedioate* Dimethyl 2-Methylenepentanedioate Di-tert-butyl Dicarbonate
Molecular Formula C₁₄H₂₄O₄ (inferred) C₈H₁₂O₄ C₁₀H₁₈O₅
Molecular Weight (g/mol) ~260 (estimated) 172.18 218.25
Boiling Point (°C) N/A 190.2 56–57 (at 0.5 mmHg)
Flash Point (°C) N/A 82.9 37
Hydrolytic Stability High (tert-butyl group) Moderate (methyl group) Low (moisture-sensitive)
Primary Use Polymers, specialty chemicals Polymer intermediates Protecting groups in synthesis

Research Findings and Implications

  • Stability : The tert-butyl group in this compound likely confers superior hydrolytic stability compared to dimethyl analogs, making it suitable for prolonged storage or reactions in aqueous environments .
  • Hazard Profile : Tert-butyl esters generally exhibit lower volatility but higher flammability risks than methyl esters, as seen in di-tert-butyl dicarbonate’s low flash point .
  • Regulatory Considerations : Di-tert-butyl dicarbonate is listed under TSCA for restricted use in R&D, suggesting that similar tert-butyl esters may face comparable regulatory scrutiny .

Biological Activity

Di-tert-butyl 2-methylenepentanedioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on inflammation, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is an ester derivative characterized by two tert-butyl groups and a methylene bridge connecting two carboxylate functionalities. Its chemical structure allows it to participate in various biochemical interactions, making it a candidate for further research in medicinal chemistry.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on related antioxidants such as BHA (butylated hydroxyanisole) and BHT (butylated hydroxytoluene) demonstrated their ability to inhibit the expression of pro-inflammatory genes like cyclooxygenase-2 (Cox-2) and tumor necrosis factor-alpha (TNF-α) in cell models exposed to inflammatory stimuli (e.g., lipopolysaccharides from Escherichia coli) .

  • Table 1: Inhibitory Effects on Gene Expression
    Compound CombinationCox-2 Inhibition (%)TNF-α Inhibition (%)
    BHT/BHA (1:1)5030
    BHT/TBP (1:1)2015
    BHA/TBP (1:1)2510

These findings suggest that this compound could potentially exert similar effects due to structural similarities with these well-studied antioxidants.

2. Cytotoxicity and Apoptosis

Cytotoxicity studies have shown that certain derivatives of di-tert-butyl compounds can induce apoptosis in cancer cell lines. For example, combinations of antioxidants have been found to enhance cytotoxic effects compared to individual compounds, indicating a synergistic mechanism that may be applicable to this compound as well .

  • Case Study: HL-60 Cell Line

    In experiments involving the HL-60 human leukemia cell line, treatments with antioxidant combinations led to significant increases in apoptosis markers, suggesting that di-tert-butyl derivatives might also promote programmed cell death in malignant cells.

3. Toxicological Profile

The safety profile of di-tert-butyl compounds is crucial for their potential therapeutic use. Data indicate that while some derivatives exhibit low acute toxicity (with LD50 values greater than 5000 mg/kg), chronic exposure studies have revealed adverse effects on liver and reproductive systems at higher doses .

  • Table 2: Toxicological Findings
    Study TypeObserved EffectNOAEL (mg/kg/day)
    Acute ToxicityLow toxicity>5000
    Repeated Dose ToxicityHepatocyte hypertrophy<50
    Reproductive ToxicityTesticular degeneration<12.5

The biological activity of this compound may be attributed to its ability to modulate oxidative stress pathways. By acting as a radical scavenger, it can mitigate cellular damage caused by reactive oxygen species (ROS), thus contributing to its anti-inflammatory and cytotoxic properties .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Di-tert-butyl 2-methylenepentanedioate, and how should data interpretation be approached?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the ester groups and methylene moiety. For example, the tert-butyl groups typically show singlets at ~1.2–1.4 ppm in 1^1H NMR, while the methylene protons resonate near 5–6 ppm. Compare with analogous esters like dimethyl 2-methylenepentanedioate (e.g., boiling point 190°C ).
  • Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches near 1720–1750 cm⁻¹ and C-O ester bonds at 1150–1250 cm⁻¹.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., expected molecular weight ~228 g/mol for C12_{12}H20_{20}O4_4) and fragmentation patterns.
  • Purity Analysis : Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to potential inhalation hazards, as seen with structurally similar tert-butyl esters .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats (flammability risk indicated by flash points ~37°C in tert-butyl analogs ).
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and heat sources. Monitor for degradation via periodic NMR or GC analysis .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., hydrolysis vs. polymerization) be controlled during the synthesis of this compound?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Optimize reaction conditions (e.g., low temperatures for esterification to favor product stability). Use anhydrous solvents (e.g., THF) and acid catalysts (e.g., p-toluenesulfonic acid) to minimize hydrolysis .
  • In Situ Monitoring : Track reaction progress via 1^1H NMR to detect intermediates (e.g., enol intermediates) or by-products. Adjust stoichiometry or catalyst loading if polymerization is observed .
  • Post-Reaction Quenching : Rapidly neutralize acidic conditions post-synthesis to prevent retro-esterification.

Q. What experimental strategies resolve discrepancies in stability data for this compound under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to stressors (e.g., UV light, humidity) and analyze degradation products via LC-MS or GC-MS. Compare with dimethyl analogs (e.g., dimethyl 2-methylenepentanedioate’s flash point of 82.9°C ).
  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate factors (e.g., temperature, pH) affecting stability. Replicate studies to confirm reproducibility .
  • Computational Modeling : Apply density functional theory (DFT) to predict bond dissociation energies and degradation pathways, correlating with empirical data .

Properties

IUPAC Name

ditert-butyl 2-methylidenepentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O4/c1-10(12(16)18-14(5,6)7)8-9-11(15)17-13(2,3)4/h1,8-9H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBPMUQSMPMKGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(=C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453551
Record name Di-tert-butyl 2-methylenepentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125010-32-4
Record name Di-tert-butyl 2-methylenepentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tert-butyl acrylate (465 g, 3.628 mol) was warmed to 100° C. under nitrogen, then hexamethylphosphorous triamide (10 g, 61.2 mmol) was added dropwise and the addition rate was adjusted to maintain the reaction temperature at 100° C. The reaction mixture was allowed to cool, then poured over a plug of silica (˜1000 ml) and washed completely off the silica with 4:1 hexane/ethyl acetate. The solvent was removed under reduced pressure and the resulting oil was distilled. Some material was collected from room temperature to 50° C. under high vacuum, and discarded. The temperature was then raised to ˜80° C. and the product (300 g, 65%, b.p. 67-70° C. at 300μ) was collected as a clear oil. 1H NMR (CDCl3): δ1.4 (m, 18H), 2.4 (t, 2H), 2.6 (t, 2H), 5.5 (s, 1H), 6.0 (s, 1H).
Quantity
465 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

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